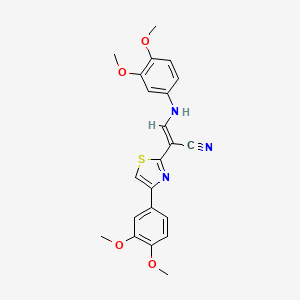

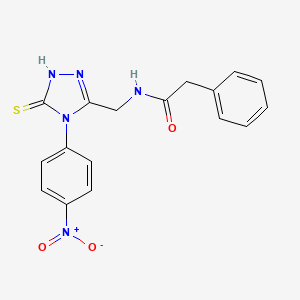

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of organic molecules that contain both sulfonamide and benzothiazole functional groups. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific molecule mentioned might not be widely documented, related sulfonamide and benzothiazole derivatives have been synthesized and studied for various pharmacological applications, excluding direct drug use and dosage information as requested.

Synthesis Analysis

The synthesis of sulfonamide and benzothiazole derivatives typically involves multi-step chemical reactions, starting from readily available substrates. A common approach for sulfonamide synthesis is the reaction of sulfonyl chlorides with amines. Benzothiazole derivatives can be synthesized via cyclization of 2-aminothiophenols with carboxylic acids or their derivatives. Combining these moieties into a single molecule would likely involve condensation and cyclization reactions, potentially under conditions that promote the formation of the desired sulfonamide and benzothiazole linkage (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide-benzothiazole derivatives is characterized by the presence of a sulfonamide group attached to a benzothiazole ring. The structure-activity relationship (SAR) studies of such compounds often reveal the importance of substituents on the benzothiazole ring and the nature of the sulfonamide group in determining the biological activity. Crystallography and spectroscopic methods, including NMR and X-ray diffraction, are commonly used for structural elucidation (Hossaini et al., 2017).

Aplicaciones Científicas De Investigación

Anticancer Potential

4-Chloro-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)-3-sulfamoylbenzamide derivatives, closely related to the query compound, have been synthesized and evaluated for their anticancer properties. Specifically, these compounds demonstrated significant proapoptotic activity against melanoma cell lines, with compound 12 showing the highest growth inhibition. This compound also inhibited human carbonic anhydrase isoforms, which are relevant to cancer research (Yılmaz et al., 2015).

Antimicrobial Activity

Fluoro-substituted sulphonamide benzothiazole derivatives, similar to the query compound, have been synthesized and shown to possess antimicrobial properties. The wide range of biodynamic properties of these compounds highlights their potential as potent biodynamic agents (Jagtap et al., 2010).

Synthesis for Biological Research

The synthesis of derivatives closely related to the query compound has been instrumental for biological research. For example, the synthesis of tritium-labeled compounds for investigating C-C chemokine receptor antagonists highlights their importance in receptor studies and drug discovery (Hong et al., 2015).

Enzyme Inhibition Studies

Compounds structurally related to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide have been used to study inhibition effects on human carbonic anhydrase isoforms. This is significant for understanding the biochemical pathways in various physiological and pathological processes (Aday et al., 2018).

Photochemical Properties

Research into the photochemical properties of benzothiazole derivatives has been conducted, which is vital for developing new materials with specific optical properties. These studies are essential in fields like photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally similar to the query compound, have been synthesized and studied for their cardiac electrophysiological activity. This research is pivotal for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S2/c1-14-10-15(2)13-25(12-14)33(30,31)18-7-4-16(5-8-18)21(27)23-22-24(3)19-9-6-17(26(28)29)11-20(19)32-22/h4-9,11,14-15H,10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSFJJYHXVTZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)